molecular formula C6H4N2 B1664610 3-Cyanopyridine CAS No. 100-54-9

3-Cyanopyridine

Cat. No. B1664610
Key on ui cas rn: 100-54-9
M. Wt: 104.11 g/mol
InChI Key: GZPHSAQLYPIAIN-UHFFFAOYSA-N
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Patent
US05424436

Procedure details

A mixture of 3-cyanopyridine (10.4 g), aniline (101.8 g) and a 5% rhodium on carbon catalyst (1.0 g) was treated with hydrogen at 60 psig 30 deg C. for 13 hours in a rocking autoclave. The catalyst was removed by filtration and the filtrate analyzed by glc to show 3.7 g of N-phenyl-N-(3-pyridylmethyl)amine.
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
101.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[N:5][CH:6]=[CH:7][CH:8]=1)#[N:2].N[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[H][H]>[Rh]>[C:10]1([NH:2][CH2:1][C:3]2[CH:4]=[N:5][CH:6]=[CH:7][CH:8]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
10.4 g
Type
reactant
Smiles
C(#N)C=1C=NC=CC1
Name
Quantity
101.8 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
1 g
Type
catalyst
Smiles
[Rh]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
Smiles
C1(=CC=CC=C1)NCC=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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